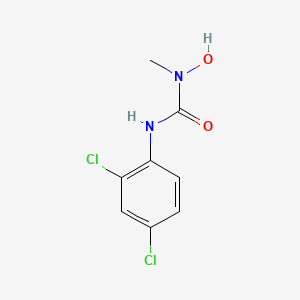

N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea (DCPMU) is a synthetic compound used in scientific research applications. It is a widely used chemical in studies involving various biochemical and physiological effects. DCPMU has become a popular tool for laboratory experiments due to its stability, availability, and cost-effectiveness.

Wissenschaftliche Forschungsanwendungen

Urease Inhibition

The compound has been found to have significant urease inhibitory activity . Urease is a binuclear nickel-dependent hydrolase enzyme that catalyzes the conversion of urea into ammonia and carbamate in microorganisms and various plant species .

Antioxidant Activity

The compound has shown promising antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cytotoxicity

The compound has been tested for cytotoxicity using brine shrimp lethality bioassay . Cytotoxicity is the quality of being toxic to cells. Examples of toxic agents are an immune cell or some types of venom, e.g. from the puff adder .

DNA Protection

The compound has been found to protect DNA cleavage at or above 6 μM concentration . DNA protection is crucial for maintaining the integrity of the genetic code and for preventing harmful mutations .

DNA Binding

The compound has been found to have substantial and spontaneous interaction with DNA via intercalation . DNA binding is a critical aspect in various biological functions such as replication, transcription, DNA repair, and recombination .

Potential COVID-19 Treatment

The compound has been characterized as a potential new drug to fight against the COVID-19 virus . It has been investigated via computational assessment and molecular docking approach .

Nitration Process

The compound has been used in the nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . Nitration is a general class of a chemical process for the introduction of a nitro group into an organic chemical compound .

Synthesis of New Medicinal Compounds

The compound has been used in the synthesis of new medicinal compounds . The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .

Wirkmechanismus

Target of Action

The compound N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea primarily targets the Botulinum neurotoxin type A . This neurotoxin is produced by the bacterium Clostridium botulinum and is known for causing botulism, a rare but serious illness that affects the nervous system .

Mode of Action

It is known that the compound interacts with its target, the botulinum neurotoxin type a . The specifics of this interaction and the resulting changes are yet to be fully understood.

Biochemical Pathways

Given its target, it can be inferred that it may influence the pathways related to the functioning of the nervous system, specifically those involving the botulinum neurotoxin type a .

Result of Action

Given its target, it can be inferred that it may have an impact on the functioning of the nervous system, specifically in the context of botulism caused by the Botulinum neurotoxin type A .

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-1-hydroxy-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-7-3-2-5(9)4-6(7)10/h2-4,14H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZKSJGASNPSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)

![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)

![5-Methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2938136.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)

![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)